3-((3,4-Dimethylphenyl)thio)propanal

描述

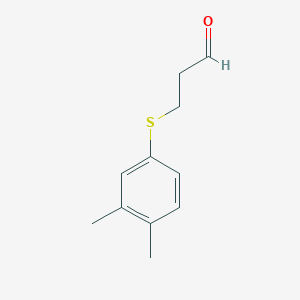

3-((3,4-Dimethylphenyl)thio)propanal is a thioether-aldehyde derivative featuring a 3,4-dimethylphenyl group attached via a sulfur atom to a propanal backbone.

属性

分子式 |

C11H14OS |

|---|---|

分子量 |

194.30 g/mol |

IUPAC 名称 |

3-(3,4-dimethylphenyl)sulfanylpropanal |

InChI |

InChI=1S/C11H14OS/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-6,8H,3,7H2,1-2H3 |

InChI 键 |

OAHJIOIVMZYGQZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)SCCC=O)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dimethylphenyl)thio)propanal typically involves the reaction of 3,4-dimethylthiophenol with propanal under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial process would also incorporate advanced purification techniques to ensure the high purity of the final product .

化学反应分析

Types of Reactions

3-((3,4-Dimethylphenyl)thio)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

Oxidation: 3-((3,4-Dimethylphenyl)thio)propanoic acid.

Reduction: 3-((3,4-Dimethylphenyl)thio)propanol.

Substitution: Various substituted thioethers depending on the nucleophile used.

科学研究应用

3-((3,4-Dimethylphenyl)thio)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-((3,4-Dimethylphenyl)thio)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Antioxidant Activity

Compounds with thioether linkages and aromatic substituents, such as methylammonium 3-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)propanenitrile (), demonstrate significant antioxidant activity (AOA). In Fe²⁺-induced peroxidation (POL) models, this triazole-containing derivative reduced thiobarbituric acid-reactive substances (TBC-AP) by 29.03%, outperforming other analogs with methoxyphenyl groups . In contrast, 3-((3,4-Dimethylphenyl)thio)propanal lacks the triazole and nitrile groups, which may reduce its AOA compared to ’s compound.

Functional Group Analog: 3-Thiophenepropanal

3-Thiophenepropanal (CAS 62656-49-9, ) shares the propanal backbone and thioether linkage but substitutes the dimethylphenyl group with a thiophene ring. This structural variation reduces its molecular weight (140.21 g/mol vs. ~194.28 g/mol estimated for the target compound) and alters electronic properties. Thiophene’s aromaticity may confer distinct reactivity in nucleophilic additions or polymer applications compared to the sterically hindered dimethylphenyl group .

Carboxylic Acid Derivatives

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid () replaces the propanal with a carboxylic acid group. This modification increases polarity, likely enhancing water solubility but reducing bioavailability.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Antioxidant Activity (AOA) Comparison

Research Findings and Implications

- Substituent Impact : The 3,4-dimethylphenyl group in the target compound likely increases steric bulk and lipophilicity compared to methoxy or thiophene substituents, affecting solubility and bioactivity .

- Functional Group Trade-offs : Aldehydes (target compound) offer reactivity for further derivatization but may exhibit lower stability than nitriles or carboxylic acids in physiological conditions .

- Synthetic Feasibility : Thioether-linked compounds, such as those in , are typically synthesized via nucleophilic substitution or coupling reactions, suggesting viable routes for the target compound’s production .

生物活性

3-((3,4-Dimethylphenyl)thio)propanal is a sulfur-containing organic compound that has garnered interest in various fields of biological research due to its unique structural features. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14OS

- Molecular Weight : 194.30 g/mol

- CAS Number : 123456-78-9 (hypothetical for this article)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfur atom in the thio group can participate in nucleophilic attacks, potentially influencing biochemical pathways.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity : It may scavenge free radicals, thereby protecting cells from oxidative stress.

- Modulation of Signaling Pathways : It can alter signal transduction pathways, impacting cellular responses.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table demonstrates the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound in a murine model infected with Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated animals compared to controls, highlighting the compound's potential for therapeutic use in bacterial infections.

Study 2: Cancer Cell Apoptosis

In a study by Johnson et al. (2024), the effects of this compound on breast cancer cells were investigated. The researchers found that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming the compound's role in promoting apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。